N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine
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Overview
Description
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine typically involves the reaction of 2-hydroxypyrimidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with significant biological activity.
Pyrimidinones: Compounds with similar structural features and biological activities.
Uniqueness
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
76299-81-5 |
---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.184 |
IUPAC Name |
N,N-dimethyl-N'-(2-oxo-1H-pyrimidin-6-yl)methanimidamide |
InChI |
InChI=1S/C7H10N4O/c1-11(2)5-9-6-3-4-8-7(12)10-6/h3-5H,1-2H3,(H,8,10,12)/b9-5+ |
InChI Key |
DPFZJQSWJBETOB-WEVVVXLNSA-N |
SMILES |
CN(C)C=NC1=CC=NC(=O)N1 |
solubility |
not available |
Origin of Product |
United States |
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